N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide
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Overview
Description
N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide: is a chemical compound with the molecular formula C18H24NO2.BrH. It is a quaternary ammonium salt that contains benzyl groups and hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzylamine with ethylene oxide to form N-benzyl-2-hydroxyethylamine, followed by further reaction with benzyl chloride to introduce the second benzyl group.
Quaternization Reaction: The resulting N-benzyl-2-hydroxyethylamine is then treated with benzyl chloride in the presence of a base to form the quaternary ammonium salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the quaternary ammonium group.
Substitution: Substitution reactions can occur at the benzyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzyl chloride and various bases are employed.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced forms of the quaternary ammonium group.
Substitution Products: Substituted benzyl or hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components. Medicine: Industry: It is used in the production of surfactants and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways. As a phase transfer catalyst, it enhances the solubility of reagents in organic solvents, promoting reactions that would otherwise be difficult to achieve. Its fluorescent properties allow for the labeling and tracking of biological molecules, providing insights into cellular processes.
Comparison with Similar Compounds
N,N-Dibenzylhydroxylamine: Similar structure but lacks the quaternary ammonium group.
N-Benzyl-2-hydroxyethylamine: Similar but without the second benzyl group and quaternary ammonium functionality.
Uniqueness: N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide stands out due to its quaternary ammonium structure, which imparts unique properties such as enhanced solubility and catalytic activity.
Properties
IUPAC Name |
dibenzyl-bis(2-hydroxyethyl)azanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.BrH/c20-13-11-19(12-14-21,15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,20-21H,11-16H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPICXPSXLIEP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](CCO)(CCO)CC2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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